molecular formula C12H25NO7 B1664903 Amino-PEG5-CH2CO2H CAS No. 141282-35-1

Amino-PEG5-CH2CO2H

Katalognummer B1664903
CAS-Nummer: 141282-35-1
Molekulargewicht: 295.33 g/mol
InChI-Schlüssel: ZQGSSZVORHCAFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amino-PEG5-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .


Synthesis Analysis

The terminal carboxylic acid of Amino-PEG5-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This process enables controlled synthesis of PEG-containing homo, block, and random polypeptides in a highly consistent manner under open-air condition .


Molecular Structure Analysis

The molecular formula of Amino-PEG5-CH2CO2H is C12H25NO7 . The IUPAC name is 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid . The molecular weight is 295.33 g/mol .


Chemical Reactions Analysis

The amine group of Amino-PEG5-CH2CO2H is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

Amino-PEG5-CH2CO2H has a molecular weight of 295.33 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 16 . The topological polar surface area is 110 Ų . The heavy atom count is 20 .

Wissenschaftliche Forschungsanwendungen

PEGylation Chemistry and Peptide/Protein Modification

Amino-PEG5-CH2CO2H is related to poly(ethylene glycol) (PEG) modification, particularly PEGylation, which is the covalent attachment of PEG to biological macromolecules like peptides and proteins. PEGylation significantly improves the stability, solubility, and half-life of therapeutic proteins and peptides. It shields antigenic and immunogenic epitopes, prevents proteolytic degradation, and alters biodistribution by increasing the polypeptide's apparent size (Roberts, Bentley, & Harris, 2002).

Structural Insights into PEG Recognition

The structural basis of PEG recognition by antibodies is crucial for characterizing PEGylated drugs. Specific binding mechanisms of PEG to antibodies have been elucidated, revealing the interaction patterns that influence the efficacy and safety of PEGylated therapeutics (Lee et al., 2020).

Advances in Site-Specific PEGylation

Site-specific PEGylation, targeting specific amino acids in proteins, has gained attention for stabilizing proteins for in vivo applications. This method produces more homogeneous PEGylation mixtures, maintaining protein activity and improving pharmacokinetics (Nischan & Hackenberger, 2014).

PEG Derivatives in Drug Delivery

Amino-PEG5-CH2CO2H can be linked to enzymatically degradable bonds in PEG derivatives, enhancing the controlled release of drugs. The synthesis of PEG derivatives with specific enzymatic cleavage sites is crucial for targeted drug delivery (Ulbrich, Strohalm, & Kopeček, 1986).

Protein-Polymer Conjugation for Biomedicine

The conjugation of proteins with synthetic polymers, including PEG, is a key strategy in biomedicine. It enhances protein stability, solubility, and circulating half-lives, and reduces immunogenicity. The development of site-specific polymer conjugation methods, such as in situ polymer growth, is critical for producing well-defined protein-polymer conjugates with high therapeutic efficacy (Zhao et al., 2015).

PEGylation in Bioconjugation and Pharmacokinetics

Branched PEGs, like Amino-PEG5-CH2CO2H, play a significant role in bioconjugation, affecting the hydrolytic stability and functionality of bioconjugates. The understanding of how different amino acids and dipeptides influence the hydrolysis of branched PEGs is essential for designing effective drug delivery systems (Guiotto et al., 2004).

Polypeptide Fusion for Improved Drug Properties

Fusion of therapeutic proteins with synthetic polypeptides can significantly improve their pharmacokinetics. Polypeptides like PsTag extend the biological half-life of proteins, providing an alternative to PEGylation (Yin et al., 2016).

PEG-Linked Proteins in Therapeutics and Biotechnology

The conjugation of PEG to proteins alters their properties, extending their potential uses in therapeutics and biotechnology. PEG-proteins are exploited for their improved pharmacological performance and as catalysts in organic solvents, opening new avenues in drug development and industrial applications (Delgado, Francis, & Fisher, 1992).

Synthesis of Well-Defined Polymer-Drug Conjugates

The synthesis of polymer-drug conjugates, involving PEG and other polymers, plays a significant role in drug delivery. These conjugates target specific sites, reduce systemic toxicity, and enhance drug solubility and stability. The design of efficient synthetic methods for these conjugates is crucial for advancing clinical research (Khandare & Minko, 2006).

Single-Molecule Force Spectroscopy and Bioconjugation

PEG and its derivatives are used in single-molecule force spectroscopy for anchoring molecules to surfaces. The use of PEG linkers and their impact on the elastic properties of biomolecules are crucial for accurate data analysis and interpretation in biophysical studies (Ott et al., 2017).

Mild Synthesis of Amino-Poly(ethylene glycol)s

The synthesis of amino-PEGs, like Amino-PEG5-CH2CO2H, involves converting the hydroxyl end groups of PEG into amino groups. These modifications lead to polymers that can stably bind to negatively charged particles such as clays, demonstrating the versatility of PEG derivatives in various applications (Mongondry et al., 2003).

Zukünftige Richtungen

Amino-PEG5-CH2CO2H is used in drug delivery systems . It is a PEG derivative containing an amino group with a terminal carboxylic acid, which increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . This makes it a promising candidate for future research and applications in drug delivery and related fields.

Eigenschaften

IUPAC Name

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO7/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h1-11,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGSSZVORHCAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG5-CH2CO2H

Synthesis routes and methods I

Procedure details

Isopropyl 17-amino-3,6,9,12,15-pentaoxahepta-decanoate (see part I of the experimental part) (1.1 g, 3.2 mmole) was dissolved in 3 ml of 1M sodium hydroxide solution and left at room temperature for 30 min. 1.5 ml of 6M hydrochloric acid was added and the mixture was evaporated to dryness. The residue was taken up in dichloromethane and filtered to give 545 mg of 17-amino-3,6,9,12,15-pentaoxa-heptadecanoic acid after evaporation of the solvent. 460 mg (1,39 mmoles) of this compound were dissolved in 10 ml of borate buffer pH 8.4. The solution was deaerated with nitrogen gas. A solution of 432 mg (1.52 mmoles) of N-succinimidyl 2-iodoacetate in 5 ml of dioxane was added dropwise during 1 min pH was kept at 8.4 by addition of 5M NaOH. The reaction solution was stirred for 15 min during inlet of nitrogen gas. According to thin layer chromatography (eluent: CH2Cl2 --MeOH 60:35) the reaction was completed in some few minutes. After 15 min the pH of the reaction solution was adjusted to 3 and the solution was frozen and lyophilized. The reaction mixture was fractionated on a reversed phase column PEP--RPC HR 30/26 (Pharmacia Biosystems AB) using a gradient of 0-13% acetoniIrile with 0.1% tri-fluoroacetic acid followed by isocratic separation at 13% acetonitrile, 0.1% TFA. Fractions from the desired peak were pooled and lyophilized giving 351 mg of 17-iodoacetylamino-3,6,9,12,15-pentaoxa-heptadecanoic acid (A). Yield: 76%.
Name
Isopropyl 17-amino-3,6,9,12,15-pentaoxahepta-decanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The Compound 6 obtained in Production Example 9 (1.94 g, 4.72 mmol) was dissolved in methanol (50 ml), 10% Pd—C (500 mg) was added, and catalytic hydrogenation was conducted at room temperature for 2.5 hours. The solid was removed by Celite filtration and washed with methanol, and the filtrate and the washings were combined and concentrated under reduced pressure to yield the desired [2-(2-{2-[2-(2-amino-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid (Compound 7; 1.4 g, quantitative).
Name
Compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 9
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG5-CH2CO2H
Reactant of Route 2
Reactant of Route 2
Amino-PEG5-CH2CO2H
Reactant of Route 3
Reactant of Route 3
Amino-PEG5-CH2CO2H
Reactant of Route 4
Reactant of Route 4
Amino-PEG5-CH2CO2H
Reactant of Route 5
Reactant of Route 5
Amino-PEG5-CH2CO2H
Reactant of Route 6
Reactant of Route 6
Amino-PEG5-CH2CO2H

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.